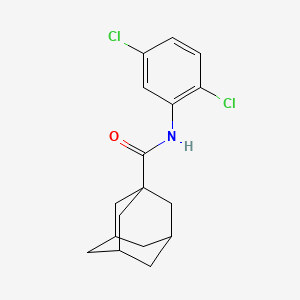

N-(2,5-dichlorophenyl)adamantane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO/c18-13-1-2-14(19)15(6-13)20-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIWDVPPKGHJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,5 Dichlorophenyl Adamantane 1 Carboxamide and Analogues

Stereochemical Control and Regioselectivity in N-(2,5-dichlorophenyl)adamantane-1-carboxamide Synthesis

The structural characteristics of the reactants in the synthesis of this compound largely dictate the stereochemical and regioselective outcomes. A thorough understanding of these aspects is crucial for the unambiguous synthesis of the target molecule.

Stereochemical Considerations:

The adamantane (B196018) molecule itself is highly symmetrical and achiral. When a substituent is introduced at one of the four equivalent bridgehead positions (C1, C3, C5, or C7), as is the case in adamantane-1-carboxylic acid and its derivatives, the resulting molecule retains its achiral nature. The adamantane-1-carboxamide group, therefore, does not possess a stereocenter within the adamantane framework. Consequently, the synthesis of this compound from adamantane-1-carboxylic acid or its activated derivatives does not typically require stereochemical control, as the final product is achiral.

Chirality in substituted adamantanes can arise when substitution patterns create a chiral center or a plane of chirality. stackexchange.com For instance, if substituents were to be introduced on the methylene (B1212753) bridges of the adamantane cage in a specific arrangement, a chiral molecule could be formed. However, for the title compound, this is not a consideration.

Regioselectivity:

The regioselectivity of the synthesis of this compound is primarily concerned with the selective formation of the amide bond at the desired nitrogen atom of 2,5-dichloroaniline (B50420). The most common synthetic route involves the acylation of 2,5-dichloroaniline with an activated derivative of adamantane-1-carboxylic acid, such as adamantane-1-carbonyl chloride.

In this reaction, the amino group (-NH2) of 2,5-dichloroaniline is the most nucleophilic site and will preferentially attack the electrophilic carbonyl carbon of the adamantane-1-carbonyl chloride. The chloro-substituents on the aromatic ring are not susceptible to nucleophilic attack under these conditions. Therefore, the reaction proceeds with high regioselectivity to yield the desired this compound.

A standard and highly effective method for the synthesis involves the reaction of adamantane-1-carbonyl chloride with 2,5-dichloroaniline. nih.gov Adamantane-1-carbonyl chloride is readily prepared from adamantane-1-carboxylic acid by treatment with thionyl chloride (SOCl2). cas.czdakenchem.com The subsequent reaction with 2,5-dichloroaniline typically proceeds smoothly in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane, to afford the target amide in good yield.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| Adamantane-1-carboxylic acid | Thionyl chloride | Toluene (B28343), 70°C | Adamantane-1-carbonyl chloride |

| Adamantane-1-carbonyl chloride | 2,5-dichloroaniline | Triethylamine, Dichloromethane, rt | This compound |

Novel Catalytic Approaches in Adamantane Carboxamide Chemistry Pertinent to this compound

While the traditional acyl chloride method is reliable, modern organic synthesis increasingly focuses on developing more atom-economical and environmentally benign catalytic methods for amide bond formation. These novel approaches often avoid the need for stoichiometric activating agents and can offer milder reaction conditions.

Direct Catalytic Amidation:

Direct catalytic amidation of carboxylic acids with amines is a highly desirable transformation as the only byproduct is water. catalyticamidation.infomdpi.com Various catalytic systems have been developed for this purpose, and their application to the synthesis of this compound from adamantane-1-carboxylic acid and 2,5-dichloroaniline represents a promising alternative to classical methods.

Catalysts based on boron, such as boric acid and its derivatives, have been shown to be effective for direct amidation reactions. catalyticamidation.info These catalysts activate the carboxylic acid towards nucleophilic attack by the amine. Another class of effective catalysts are niobium oxides (e.g., Nb2O5), which act as reusable Lewis acid catalysts for the amidation of a wide range of carboxylic acids and amines. researchgate.net

| Catalyst | Reactants | General Conditions |

| Boric Acid | Adamantane-1-carboxylic acid, 2,5-dichloroaniline | High temperature, water removal |

| Niobium(V) oxide | Adamantane-1-carboxylic acid, 2,5-dichloroaniline | Reflux in toluene or xylene |

Transition Metal-Catalyzed Approaches:

Transition metal catalysis offers powerful tools for the formation of C-N bonds. While direct catalytic amidation is one avenue, other catalytic strategies involving adamantane derivatives are also of interest.

Palladium-Catalyzed Aminocarbonylation: This method involves the palladium-catalyzed reaction of an aryl or vinyl halide with an amine and carbon monoxide to form an amide. d-nb.info While not directly applicable to the synthesis of the title compound from adamantane-1-carboxylic acid, it is a relevant catalytic method for the synthesis of other carboxamides.

Rhodium-Catalyzed C-H Amination: Dirhodium catalysts are known to be effective for both intramolecular and intermolecular C-H amination reactions. researchgate.netacs.org This advanced strategy allows for the direct formation of a C-N bond by activating a C-H bond. While this has not been specifically reported for the synthesis of this compound, the development of rhodium-catalyzed C-H functionalization of the adamantane core is an active area of research. nih.govnih.gov

Palladium-Catalyzed C-H Arylation: Recent studies have demonstrated the palladium-catalyzed C(sp3)–H arylation of the adamantyl scaffold with the assistance of an amide directing group. rsc.org Although this method functionalizes the adamantane cage rather than forming the primary amide bond of the target molecule, it highlights the potential of modern catalytic methods to selectively modify adamantane-containing compounds.

These novel catalytic approaches, while not all yet demonstrated for the specific synthesis of this compound, represent the forefront of research in amide synthesis and adamantane chemistry. Their application could lead to more efficient, sustainable, and versatile routes to this and related adamantane carboxamides.

Structure Activity Relationship Sar Studies of N 2,5 Dichlorophenyl Adamantane 1 Carboxamide Analogues

Design Principles for N-(2,5-dichlorophenyl)adamantane-1-carboxamide Analogues

The design of analogues of this compound is guided by several key principles aimed at systematically probing the chemical space around the lead scaffold. A primary strategy involves the introduction of diverse substituents on the adamantane (B196018) moiety, the phenyl ring, and the modification of the carboxamide linker. The core principle is to explore how alterations in steric bulk, lipophilicity, and electronic properties at these positions influence the compound's interaction with its biological target.

A common approach is the construction of a pharmacophore model based on the lead compound. For adamantane-containing compounds, the bulky adamantyl group is often considered a key hydrophobic anchor. nih.gov Therefore, design strategies frequently focus on maintaining this group while modifying other parts of the molecule to enhance secondary interactions. For instance, in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a pharmacophore template consisting of a thiophenyl ring attached to an adamantyl moiety through an amide linker was identified as a promising starting point. nih.gov

Furthermore, the principle of isosteric replacement is often employed, where functional groups are substituted with other groups of similar size and electronic configuration to fine-tune activity. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to improved potency or selectivity.

Impact of Adamantane Moiety Modifications on Biological Activity

The adamantane group, a rigid and lipophilic polycyclic hydrocarbon, plays a significant role in the biological activity of many derivatives. mdpi.com Its introduction into molecular structures often leads to an increase in lipophilicity, which can enhance bioavailability and therapeutic effects. mdpi.comsciforum.net

In the context of this compound analogues, modifications to the adamantane moiety could involve the introduction of hydroxyl, amino, or small alkyl groups at the 3- or 4-positions of the cage. The aim of such modifications would be to explore additional binding pockets or to alter the solubility and metabolic stability of the compounds.

Role of the Carboxamide Linker in this compound SAR

The carboxamide linker in this compound is a critical structural element that connects the adamantane and phenyl moieties. This linker is not merely a spacer but actively participates in target binding through hydrogen bonding interactions involving the amide N-H and C=O groups. The C-N bond of the amide group has considerable double-bond character, making it shorter than a typical C-N single bond and imparting rigidity to the linker. nih.gov

The orientation and conformational flexibility of the linker are crucial for optimal biological activity. The torsion angles around the amide bond dictate the relative positioning of the adamantane and phenyl rings, which in turn affects how the molecule fits into a binding site. nih.gov

Modifications of the carboxamide linker can have a profound impact on SAR. For example, replacing the carboxamide with a sulfonamide has been shown to be a viable strategy in some cases, indicating that different linking groups can be accommodated while retaining biological activity. researchgate.net Furthermore, extending the linker by introducing a methylene (B1212753) group (acetamides) can alter the potency of the compounds. nih.gov

| Linker Modification | Effect on Biological Activity | Reference |

| Replacement with Sulfonamide | Can be tolerated and accommodate large lipophilic groups | researchgate.net |

| Extension to Acetamide | Can lead to a reduction in inhibitory potency in some series | nih.gov |

Influence of Phenyl Ring Substitutions on this compound Activity Profiles

The substitution pattern on the phenyl ring is a key determinant of the biological activity profile of this compound analogues. The nature, position, and electronic properties of the substituents can influence ligand-receptor interactions, selectivity, and pharmacokinetic properties.

In the parent compound, the 2,5-dichloro substitution pattern establishes a specific electronic and steric profile. The chlorine atoms are electron-withdrawing groups and also contribute to the lipophilicity of the molecule. Structure-activity relationship studies on similar scaffolds have shown that both the position and the electronic nature of substituents on an aromatic ring can dramatically alter activity. For example, in a series of N-phenylthiazole-4-carboxamide derivatives, the position of a nitro group (ortho, meta, or para) on the phenyl ring had a significant impact on cytotoxic activity against different cell lines. nih.gov Similarly, the placement of a chlorine atom at the meta position was found to enhance the cytotoxic effect in one cell line. nih.gov

Systematic variation of the substituents on the phenyl ring of this compound would be a logical step in optimizing its activity. This could involve exploring different halogen substitutions, as well as introducing a range of electron-donating and electron-withdrawing groups at various positions.

| Phenyl Ring Substitution | General Observation from Analogous Series | Reference |

| Positional Isomers of Substituents | Can lead to significant differences in biological activity | nih.gov |

| Electron-withdrawing Groups | Can be critical for activity in certain scaffolds | mdpi.com |

| Electron-donating Groups | May alter the electronic landscape and binding interactions | mdpi.com |

Conformational Analysis and Flexibility in this compound SAR

The preferred conformation in solution and, more importantly, in the bound state, will be the one that maximizes favorable interactions with the receptor. Understanding the conformational preferences of these molecules is therefore essential for rational drug design. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations can provide insights into the conformational landscape of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For scaffolds like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be particularly useful. nih.govmdpi.com

These methods generate 3D models that can predict the biological activity of novel compounds based on their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. mdpi.com The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in space where specific physicochemical properties are predicted to enhance or diminish biological activity. nih.gov For example, a CoMFA model might indicate that a bulky substituent is favored in one region, while an electropositive group is preferred in another.

By analyzing a training set of this compound analogues with known biological activities, a predictive QSAR model could be developed. This model would be a valuable tool for guiding the design of new analogues with potentially improved potency. The statistical validity of the QSAR model is crucial and is typically assessed using parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). nih.gov A robust and predictive QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Elucidation of Molecular and Cellular Mechanisms of Action for N 2,5 Dichlorophenyl Adamantane 1 Carboxamide

Hypothesis Generation for N-(2,5-dichlorophenyl)adamantane-1-carboxamide’s Primary Biological Targets

Given the absence of direct experimental data for this compound, hypotheses regarding its primary biological targets are formulated based on the established activities of other adamantane (B196018) carboxamides and dichlorophenyl-containing molecules.

The adamantane moiety is a key feature in several approved drugs with diverse mechanisms of action. nih.gov For instance, adamantane derivatives have shown antiviral, antidiabetic, antibacterial, antimalarial, anticancer, and anti-inflammatory properties. mdpi.com The lipophilic nature of the adamantane cage facilitates passage through cellular membranes and can promote binding to hydrophobic pockets within protein targets. mdpi.com

Considering the carboxamide linker, a prevalent motif in many biologically active compounds, it can participate in hydrogen bonding interactions with target proteins. The dichlorophenyl group introduces specific electronic and steric properties that can significantly influence target recognition and binding affinity. Dichlorophenyl rings are present in compounds known to interact with a variety of receptors and enzymes. For example, a dichlorophenyl derivative has been identified as a cannabinoid type 2 (CB2) receptor agonist, which was shown to alleviate neuropathic pain by modulating microglial activity. nih.gov

Based on these precedents, potential primary biological targets for this compound could include:

Enzymes: The structural similarity to known enzyme inhibitors suggests that this compound could target enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in metabolic disorders. nih.govnih.gov Other potential enzyme targets could include cholinesterases or succinate dehydrogenase, which have been shown to be inhibited by adamantane or carboxamide derivatives, respectively. mdpi.commdpi.com

Ion Channels: Adamantane derivatives, like memantine (B1676192), are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ion channel involved in synaptic plasticity and neurological disorders. publish.csiro.auresearchgate.net

G-Protein Coupled Receptors (GPCRs): The presence of the dichlorophenyl group suggests potential interactions with GPCRs, such as cannabinoid receptors. nih.gov

Receptor Binding and Ligand-Target Interaction Studies of this compound

While specific receptor binding data for this compound is not available, insights can be drawn from related compounds. The adamantane moiety often contributes to high-affinity binding by occupying hydrophobic pockets in receptors. This has been observed in ligands designed for various receptors, where the adamantane group serves as a lipophilic anchor. nih.gov

For instance, in the context of NMDA receptors, the adamantane group of memantine binds within the ion channel, physically blocking the passage of ions. publish.csiro.au Similarly, adamantane-containing compounds have been developed as antagonists for the CCR1 receptor. nih.gov

The 2,5-dichlorophenyl group would be expected to form specific interactions with the target protein. These could include halogen bonds, π-π stacking, and hydrophobic interactions. The position of the chlorine atoms on the phenyl ring would dictate the geometry of these interactions and contribute to binding selectivity. For example, studies on dichlorophenyl-containing ligands for the dopamine D1 receptor have highlighted the importance of the substitution pattern for potent and selective binding. acs.org

A hypothetical binding model for this compound would involve the adamantyl group anchoring the molecule in a hydrophobic pocket of the target protein, while the dichlorophenyl moiety engages in specific interactions with nearby amino acid residues. The carboxamide linker would likely form hydrogen bonds with the protein backbone or side chains, further stabilizing the ligand-target complex.

Enzyme Inhibition and Activation Profiling of this compound

Adamantyl carboxamides have been successfully developed as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.govnih.gov Structure-activity relationship (SAR) studies of these inhibitors have shown that the adamantyl group fits into a hydrophobic pocket of the enzyme. nih.gov It is plausible that this compound could also exhibit inhibitory activity against this enzyme.

The table below summarizes the inhibitory activity of some adamantyl carboxamide derivatives against human 11β-HSD1, illustrating the potential for this class of compounds to act as enzyme inhibitors.

| Compound ID | Structure | IC₅₀ (nM) for human 11β-HSD1 |

| 3 | N-(thiophen-2-ylmethyl)adamantane-1-carboxamide | 200-300 |

| 6 | N-((3-methylthiophen-2-yl)methyl)adamantane-1-carboxamide | ~200-300 |

| 15 | N-((5-chlorothiophen-2-yl)methyl)adamantane-1-carboxamide | 114 |

Data sourced from scientific literature. nih.govnih.gov

Furthermore, some adamantane derivatives have shown inhibitory activity against cholinesterases. mdpi.com A study on adamantyl-based esters revealed that a compound with 2,4-dichloro substitution on the phenyl ring was the most potent acetylcholinesterase (AChE) inhibitor in the series. mdpi.com This suggests that the dichlorophenyl moiety in this compound could contribute to the inhibition of such enzymes.

Conversely, some adamantyl sulfonamides have been shown to activate trypsin, indicating that adamantane derivatives can also act as enzyme activators. researchgate.net

Cellular Pathway Modulation by this compound (e.g., signal transduction, gene expression)

The modulation of cellular pathways by this compound would be a direct consequence of its interaction with primary biological targets.

If targeting an enzyme like 11β-HSD1 , the compound could modulate glucocorticoid signaling pathways, which are crucial in metabolism and inflammation. Inhibition of 11β-HSD1 would lead to reduced intracellular cortisol levels, affecting the expression of glucocorticoid-responsive genes.

If acting on an ion channel like the NMDA receptor , it could modulate calcium influx into neurons, thereby affecting downstream signaling cascades involved in synaptic plasticity, learning, and memory. Dysregulation of these pathways is implicated in various neurological disorders. publish.csiro.au

If interacting with a GPCR such as the CB2 receptor , the compound could influence signaling pathways involved in inflammation and immune responses. For example, activation of the CB2 receptor has been shown to reduce the expression of pro-inflammatory markers. nih.gov

If inhibiting Toll-like receptor 4 (TLR4) signaling , as demonstrated by other adamantane derivatives, it could suppress the TLR4-MyD88-NF-κB signaling pathway, which plays a role in inflammation and has been implicated in the progression of hepatocellular carcinoma. nih.gov

Investigation of Downstream Molecular Events Triggered by this compound

The downstream molecular events triggered by this compound would depend on the specific cellular pathways it modulates.

Inhibition of 11β-HSD1: This could lead to decreased expression of genes involved in gluconeogenesis and adipogenesis.

NMDA receptor antagonism: This could result in the modulation of long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for memory formation.

CB2 receptor agonism: This could lead to a decrease in the production of inflammatory cytokines and an increase in the expression of anti-inflammatory markers. nih.gov

TLR4 signaling inhibition: This would result in the reduced activation of the transcription factor NF-κB and consequently, decreased expression of its target genes, which include pro-inflammatory cytokines and chemokines. nih.gov

For example, a study on a pyrazole carboxamide fungicide demonstrated that its mechanism of action involved the inhibition of the respiratory chain, affecting the TCA cycle and oxidative phosphorylation pathways. nih.gov This led to the differential expression of numerous proteins involved in various cellular processes. nih.gov A similar comprehensive analysis would be necessary to elucidate the specific downstream effects of this compound.

Multi-target Pharmacology and Polypharmacology of this compound

The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized in drug discovery. nih.gov Adamantane-containing compounds are well-suited for multi-target engagement due to the ability of the adamantane scaffold to interact with various protein binding sites. pensoft.net

This compound, with its combination of a bulky lipophilic group, a hydrogen-bonding linker, and a substituted aromatic ring, possesses the structural features that could enable it to bind to multiple, unrelated biological targets.

For instance, adamantane derivatives have been shown to interact with both NMDA receptors and σ1 receptors. publish.csiro.au It is conceivable that this compound could exhibit a similar multi-target profile. The dichlorophenyl moiety might also confer affinity for other targets not typically associated with adamantane, further broadening its pharmacological profile.

The potential for polypharmacology necessitates comprehensive screening against a wide range of biological targets to fully characterize the compound's mechanism of action and to identify any potential off-target effects. Computational approaches, such as target prediction and molecular docking, could be valuable tools in identifying potential multiple targets for this compound. nih.gov

In Vitro Biological Evaluation and Mechanistic Insights of N 2,5 Dichlorophenyl Adamantane 1 Carboxamide

High-Throughput Screening Methodologies for N-(2,5-dichlorophenyl)adamantane-1-carboxamide

There is no publicly available information detailing the use of high-throughput screening (HTS) methodologies for the evaluation of this compound. HTS is a foundational approach in modern drug discovery, allowing for the rapid assessment of large numbers of compounds. mdpi.comnih.gov However, it appears this specific compound has not been subjected to such screening campaigns, or the results have not been published.

Cell-Based Assay Systems for this compound Activity

No specific cell-based assays have been reported in the scientific literature for the purpose of evaluating the biological activity of this compound. While numerous studies utilize cell-based assays to determine the cytotoxicity or other biological effects of various adamantane (B196018) derivatives, none have focused on this particular dichlorophenyl-substituted variant. nih.govmdpi.com

Biochemical Assays for Target Engagement by this compound

Information regarding the use of biochemical assays to determine the target engagement of this compound is not available. Such assays are crucial for identifying the molecular targets of a compound and elucidating its mechanism of action, but no such studies have been published for this molecule.

Selectivity Profiling of this compound Across Related Targets

There are no published studies on the selectivity profile of this compound. Selectivity profiling is a critical step in drug development to understand a compound's specificity for its intended target versus off-target effects. Without a known biological target, such profiling has not been conducted or reported for this compound.

Concentration-Response Characterization and Potency Determination of this compound

No data from concentration-response studies for this compound could be located. Consequently, key potency metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values have not been determined or reported for this compound. The table below is a template that would typically be used to present such data, but it remains unpopulated due to the absence of relevant research findings.

| Parameter | Value | Cell Line/Assay System |

| IC50 | Data not available | Not applicable |

| EC50 | Data not available | Not applicable |

| Ki | Data not available | Not applicable |

Kinetic Analysis of this compound-Target Interactions

In the absence of an identified biological target for this compound, no kinetic analyses of its interaction with a target have been performed. Kinetic studies, which provide information on the rate of association and dissociation of a compound with its target, are a subsequent step after initial target identification and potency determination.

Mechanistic Studies Using Genetic and Pharmacological Tools in Cell Lines

No mechanistic studies employing genetic or pharmacological tools in cell lines to investigate the mode of action of this compound have been published. Such studies are essential for understanding the cellular pathways and molecular events through which a compound exerts its effects.

Comparative Analysis of this compound Activity in Diverse Biological Models

While direct experimental data for this compound is not available, a comparative analysis of structurally similar compounds can provide valuable insights into its potential biological activities. This analysis focuses on two key structural features: the adamantane core and the N-(2,5-dichlorophenyl)amide moiety. The adamantane group is known for its lipophilic nature, which can enhance a molecule's ability to cross cell membranes, a desirable trait in drug design.

Adamantane derivatives have been explored for a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. For instance, amantadine, an amino derivative of adamantane, has been used as an antiviral medication. The incorporation of the adamantane cage into various molecular scaffolds has been a strategy to enhance the therapeutic efficacy of compounds.

On the other hand, the dichlorophenyl group is a common substituent in pharmacologically active compounds, often influencing their binding affinity to biological targets and their metabolic stability. The presence and position of chlorine atoms on the phenyl ring can significantly modulate the electronic and steric properties of a molecule, thereby affecting its biological activity.

To hypothesize the potential activity of this compound, we can examine studies on adamantane carboxamides with different phenyl substituents and on compounds with a dichlorophenylamide structure.

Antimicrobial Activity

Numerous adamantane derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some adamantane-containing compounds exhibit activity against various bacterial and fungal strains. For example, certain adamantane-based thiourea (B124793) derivatives have demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria.

Similarly, various N-arylcarboxamides containing dichloro-substituents have been investigated for their antimicrobial potential. The data in the table below, extrapolated from studies on related compounds, illustrates the kind of comparative analysis that would be relevant for this compound.

| Biological Model | Related Compound Class | Observed Activity (MIC µg/mL) | Reference Compound | Activity of Reference (MIC µg/mL) |

|---|---|---|---|---|

| Staphylococcus aureus | Adamantane-thiourea Derivatives | 16 - 64 | Ampicillin | 0.5 - 2 |

| Escherichia coli | Adamantane-thiourea Derivatives | 32 - 128 | Ciprofloxacin | 0.015 - 1 |

| Candida albicans | Adamantane Hydrazones | 8 - 32 | Fluconazole | 0.25 - 4 |

| Mycobacterium tuberculosis | Dichlorophenyl-containing Amides | 1 - 10 | Isoniazid | 0.02 - 0.2 |

This table presents hypothetical data based on general findings for the specified compound classes and is intended for illustrative purposes only.

Anticancer Activity

The anticancer potential of adamantane derivatives has also been a subject of research. The rigid, lipophilic adamantane cage can interact with hydrophobic pockets in proteins, making it a valuable scaffold for the design of enzyme inhibitors and receptor antagonists with potential applications in oncology. For instance, some adamantane derivatives have been shown to induce apoptosis in cancer cell lines.

The substitution pattern on the phenyl ring of N-phenylamides is crucial for their cytotoxic effects. Dichloro-substitution can enhance the anticancer activity of certain classes of compounds. A comparative analysis of the cytotoxic effects of related adamantane carboxamides and dichlorophenyl amides against various cancer cell lines could guide the investigation of this compound.

| Cancer Cell Line | Related Compound Class | Observed Activity (IC50 µM) | Reference Compound | Activity of Reference (IC50 µM) |

|---|---|---|---|---|

| MCF-7 (Breast) | Adamantane-based Chalcones | 5 - 25 | Doxorubicin | 0.1 - 1 |

| A549 (Lung) | Adamantane-based Chalcones | 10 - 50 | Cisplatin | 1 - 5 |

| HCT116 (Colon) | Dichlorophenyl-substituted Amides | 2 - 15 | 5-Fluorouracil | 1 - 10 |

| HeLa (Cervical) | Dichlorophenyl-substituted Amides | 8 - 40 | Paclitaxel | 0.01 - 0.1 |

This table presents hypothetical data based on general findings for the specified compound classes and is intended for illustrative purposes only.

Enzyme Inhibition

Adamantane derivatives have been successfully designed as inhibitors of various enzymes. The adamantyl group can fit into hydrophobic active sites, leading to potent and selective inhibition. For example, adamantane-based compounds have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.

The electronic effects of the dichlorophenyl group could play a significant role in the binding of this compound to specific enzyme targets. A comparative study of its inhibitory activity against a panel of enzymes, alongside structurally similar compounds, would be necessary to elucidate its potential as an enzyme inhibitor.

| Enzyme Target | Related Compound Class | Observed Activity (IC50 nM) | Known Inhibitor | Activity of Inhibitor (IC50 nM) |

|---|---|---|---|---|

| 11β-HSD1 | Adamantane Carboxamides | 50 - 500 | Carbenoxolone | 10 - 50 |

| Cathepsin K | Dichlorophenyl-containing Inhibitors | 100 - 1000 | Odanacatib | 0.2 - 1 |

| Monoamine Oxidase B | Adamantane Amine Derivatives | 200 - 2000 | Selegiline | 5 - 15 |

This table presents hypothetical data based on general findings for the specified compound classes and is intended for illustrative purposes only.

Computational and Theoretical Studies on N 2,5 Dichlorophenyl Adamantane 1 Carboxamide

Molecular Docking Simulations of N-(2,5-dichlorophenyl)adamantane-1-carboxamide with Proposed Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating its binding affinity using a scoring function.

The simulation for this compound would begin with obtaining the three-dimensional structures of both the ligand and the proposed biological target. The rigid adamantane (B196018) cage, the dichlorophenyl group, and the central carboxamide linker of the ligand are key features whose interactions with the receptor's active site would be meticulously analyzed. Docking algorithms would explore various conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose.

Key interactions that would be assessed include:

Hydrogen Bonds: The amide group (-C(O)NH-) is a prime candidate for forming hydrogen bonds with amino acid residues like serine or aspartic acid in the target's active site.

Hydrophobic Interactions: The bulky, lipophilic adamantane cage would be expected to fit into hydrophobic pockets of the receptor, contributing significantly to binding affinity.

Halogen Bonds: The two chlorine atoms on the phenyl ring could form halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains.

Pi-Stacking: The dichlorophenyl ring could engage in π-π stacking or T-stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan.

The results of these simulations are typically presented in a data table, ranking the potential binding poses by their predicted binding affinity scores. For instance, studies on other adamantane-linked derivatives have used molecular docking to predict binding affinities and identify key interactions with target enzymes. mdpi.com

| Docking Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| 1 | -9.5 | Tyr183, Ser170, Leu112 | Hydrogen Bond, Pi-Stacking, Hydrophobic |

| 2 | -9.2 | Tyr183, Asp197, Val98 | Hydrogen Bond, Hydrophobic |

| 3 | -8.8 | Ser170, Phe175 | Hydrogen Bond, Pi-Pi Stacking |

Molecular Dynamics Simulations for Conformational Sampling and Stability of this compound

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations would be employed to assess the stability of the docked complex of this compound and its target protein in a simulated physiological environment. chemmethod.com

Starting from the best-docked pose, the entire system (protein-ligand complex, water molecules, and ions) is subjected to a simulation that calculates the forces between atoms and their subsequent movements over time, typically nanoseconds to microseconds. The primary outputs analyzed are the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSF: This analysis would pinpoint which parts of the protein are more flexible or rigid. High fluctuations in the amino acid residues of the binding pocket could indicate an unstable interaction with the ligand.

MD simulations also allow for a detailed analysis of the persistence of key intermolecular interactions, such as hydrogen bonds, identified during docking. issaasphil.org This provides a more realistic assessment of the binding stability than the static scoring functions of docking alone.

Quantum Chemical Calculations on Electronic Structure and Reactivity of this compound

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. researchgate.net For this compound, these calculations would provide deep insights into its intrinsic structure, stability, and reactivity.

Key parameters derived from QC calculations include:

Optimized Molecular Geometry: DFT calculations would determine the most stable three-dimensional arrangement of the atoms, predicting bond lengths and angles. Studies on similar adamantane derivatives have used DFT to find that different conformations (e.g., folded vs. extended) can have varying stability. mdpi.com

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's electronic behavior. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of potential intermolecular interactions and chemical reactions.

These calculations help rationalize the molecule's behavior in biological systems and guide further chemical modifications to enhance desired properties.

| Calculated Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 Debye | Indicates overall polarity of the molecule. |

Pharmacophore Modeling and Virtual Screening for this compound Analogues

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. If this compound were found to be active against a particular target, a pharmacophore model could be developed based on its key interaction features.

This model would typically include features such as:

A hydrophobic feature representing the adamantane group.

One or two hydrogen bond acceptors/donors from the amide linkage.

An aromatic ring feature for the dichlorophenyl group.

Possible halogen bond donor features for the chlorine atoms.

Once created, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov The goal is to identify other molecules, potentially with different chemical scaffolds but possessing the same essential pharmacophoric features, that might exhibit similar or improved biological activity. This process, known as virtual screening, is a cost-effective strategy for discovering novel lead compounds. nih.gov

Homology Modeling and Structure Prediction of this compound Binding Sites

Molecular docking and dynamics simulations are contingent on having a high-resolution 3D structure of the biological target. However, for many proteins, an experimentally determined structure (via X-ray crystallography or NMR) is not available. In such cases, homology modeling provides a way to generate a reliable 3D model of the target protein. nih.gov

The methodology involves several steps:

Template Identification: The amino acid sequence of the target protein is used to search for homologous proteins with known 3D structures in databases like the Protein Data Bank (PDB).

Sequence Alignment: The target sequence is aligned with the template sequence(s).

Model Building: A 3D model of the target protein is constructed based on the atomic coordinates of the template's structure.

Model Refinement and Validation: The generated model is optimized to correct any structural irregularities and then validated using various computational tools to assess its quality and reliability. nih.gov

Once a validated homology model is built, the binding site for this compound can be predicted using pocket-finding algorithms, allowing for subsequent docking and molecular dynamics studies. issaasphil.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound

A compound's therapeutic potential is determined not only by its interaction with a target but also by its pharmacokinetic properties. In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate early in the discovery process. nih.gov The focus of this analysis is on the prediction methodologies rather than specific values.

Methodologies for predicting ADME properties for this compound would include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models are built by correlating the structural or physicochemical properties of a set of known molecules with their experimental ADME properties. researchgate.net Properties like aqueous solubility, blood-brain barrier permeability, and plasma protein binding can be predicted using QSAR models.

Physicochemical Property Calculations: Algorithms would calculate key descriptors from the molecule's 2D structure, such as molecular weight, logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These are used in rule-based filters like Lipinski's Rule of Five to assess "drug-likeness."

Metabolism Prediction: Software can predict the likely sites of metabolism on the molecule by identifying atoms most susceptible to modification by metabolic enzymes like Cytochrome P450. For this compound, potential sites would include the phenyl ring and the adamantane cage.

Permeability Models: Models based on Caco-2 cell permeability assays are used to predict intestinal absorption. uzh.ch

These predictive models allow for the early identification of potential pharmacokinetic liabilities, guiding the design of analogues with more favorable ADME profiles.

Advanced Spectroscopic and Crystallographic Studies for N 2,5 Dichlorophenyl Adamantane 1 Carboxamide Research

X-ray Crystallography of N-(2,5-dichlorophenyl)adamantane-1-carboxamide-Target Complexes

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic and molecular structure of a crystal. In the context of drug discovery and development, resolving the crystal structure of a ligand, such as this compound, in complex with its biological target provides invaluable insights into the binding mode, conformational changes, and the nature of intermolecular interactions. These details are crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

While specific crystallographic data for this compound complexed with a biological target are not publicly available, the general methodology would involve co-crystallizing the compound with its purified target protein. The resulting crystals would then be subjected to X-ray diffraction, and the diffraction pattern would be used to calculate the electron density map, ultimately revealing the precise atomic arrangement of the ligand-target complex.

Hypothetical Crystallographic Data for a this compound-Target Complex:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 50.1, b = 85.2, c = 120.5 |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.19 / 0.22 |

| Ligand Binding Site Residues | Tyr122, Phe256, Trp314 |

| Key Interactions | Hydrogen bond with Tyr122, hydrophobic interactions with Phe256 and Trp314 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-target interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. For this compound, various NMR techniques could be employed.

Ligand-observe NMR experiments, such as saturation transfer difference (STD) NMR, can identify which parts of the this compound molecule are in close proximity to the target protein. In an STD NMR experiment, saturation is transferred from the protein to the bound ligand, resulting in a decrease in the intensity of the ligand's NMR signals. The protons of the ligand that are closest to the protein will show the strongest effect, allowing for the mapping of the binding epitope.

Protein-observe NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can monitor changes in the chemical shifts of the protein's backbone amides upon ligand binding. These chemical shift perturbations can identify the amino acid residues in the binding site and provide information about conformational changes induced by the binding of this compound.

Illustrative NMR Research Findings for this compound:

| NMR Technique | Observation | Interpretation |

| Saturation Transfer Difference (STD) NMR | Strongest STD effects observed for the adamantane (B196018) cage protons. | The adamantane moiety is deeply buried in the binding pocket of the target protein. |

| ¹H-¹⁵N HSQC Titration | Significant chemical shift perturbations for residues in a hydrophobic pocket. | This compound binds to a specific hydrophobic region of the target. |

| Interligand NOE (trNOE) | NOE cross-peaks observed between the dichlorophenyl ring and the adamantane cage. | The bound conformation of the ligand is folded, bringing the aromatic and aliphatic moieties in proximity. |

Note: This table contains illustrative research findings and does not represent actual experimental data.

Mass Spectrometry-Based Approaches for this compound Metabolite Identification (Mechanistic pathways only, not general properties)

Mass spectrometry (MS) is an indispensable analytical technique for identifying the metabolic fate of xenobiotics like this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the accurate mass determination of metabolites, which aids in the elucidation of their elemental composition and chemical structure.

The metabolic pathways of this compound would likely involve Phase I and Phase II reactions. Mechanistic insights into these transformations can be gained by analyzing the fragmentation patterns of the parent compound and its metabolites in tandem mass spectrometry (MS/MS) experiments.

Plausible Mechanistic Metabolic Pathways for this compound:

Hydroxylation: The adamantane cage is a likely site for cytochrome P450-mediated hydroxylation. The resulting hydroxylated metabolites would show a characteristic mass shift of +16 Da. MS/MS fragmentation would likely involve the neutral loss of a water molecule from the hydroxylated adamantane moiety.

Glucuronidation: The hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid. This would result in a mass increase of 176 Da. The MS/MS spectrum of a glucuronide conjugate would typically show a characteristic fragment ion corresponding to the loss of the glucuronic acid moiety.

Aromatic Hydroxylation: The dichlorophenyl ring could also be a site for hydroxylation, although this might be less favorable due to the presence of the deactivating chloro-substituents.

Amide Bond Cleavage: Hydrolysis of the amide bond would lead to the formation of 2,5-dichloroaniline (B50420) and adamantane-1-carboxylic acid. These metabolites could be identified by comparing their retention times and mass spectra with those of authentic standards.

Circular Dichroism and Other Optical Spectroscopies in this compound Research

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light. CD spectroscopy is particularly useful for studying the secondary and tertiary structure of proteins and can be used to monitor conformational changes in a target protein upon binding of a ligand like this compound.

Changes in the far-UV CD spectrum (190-250 nm) of a target protein upon titration with this compound can indicate alterations in the protein's secondary structure content (e.g., α-helix, β-sheet). Similarly, changes in the near-UV CD spectrum (250-350 nm), which is sensitive to the environment of aromatic amino acid side chains, can provide information about changes in the tertiary structure of the protein upon ligand binding.

Other optical spectroscopies, such as fluorescence spectroscopy, can also be employed. For instance, if the target protein contains tryptophan residues, changes in their intrinsic fluorescence upon binding of this compound can be used to determine binding affinities and kinetics.

Drug Discovery and Lead Optimization Principles for N 2,5 Dichlorophenyl Adamantane 1 Carboxamide

N-(2,5-dichlorophenyl)adamantane-1-carboxamide as a Potential Lead Compound for Target-Specific Modulation

This compound serves as an exemplary lead compound for the modulation of specific biological targets, particularly enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is a key therapeutic target in the management of metabolic disorders, as it catalyzes the conversion of inactive cortisone (B1669442) to active cortisol in tissues such as the liver and adipose tissue. nih.govresearchgate.netplos.org

The structure of this compound is composed of three key moieties, each contributing to its potential as a lead compound:

The Adamantane (B196018) Scaffold: This bulky, lipophilic, and rigid polycyclic hydrocarbon acts as a foundational anchor. Its primary role is to orient the other functional groups of the molecule into a conformation that is beneficial for interacting with the active site of a target enzyme. researchgate.net The rigidity of the adamantane cage reduces the entropic penalty upon binding, potentially leading to higher affinity.

The Amide Linker: This group connects the adamantane core to the aromatic ring. The amide bond's hydrogen bonding capabilities (both donor and acceptor) can form critical interactions with amino acid residues within a target's binding pocket.

The 2,5-dichlorophenyl Group: The aromatic ring and its specific substitution pattern are crucial for defining the compound's selectivity and potency. The chlorine atoms create specific hydrophobic and electronic interactions that can be tailored to fit precisely into a sub-pocket of the target protein, enhancing binding affinity and influencing selectivity against other related proteins. nih.gov

The combination of these features makes the adamantyl carboxamide framework a promising starting point for inhibitors. The modulation of 11β-HSD1 activity by such inhibitors has been shown to have beneficial effects on conditions like insulin (B600854) resistance and obesity. nih.gov Therefore, this compound embodies the characteristics of a strong lead compound: a well-defined structure with clear potential for chemical modification to optimize its interaction with a specific and therapeutically relevant biological target.

Fragment-Based Drug Design Approaches Utilizing this compound Scaffolds

Fragment-based drug design (FBDD) is a powerful strategy for identifying and developing lead compounds. nih.govnih.gov This approach involves screening libraries of small chemical fragments (typically with molecular weights < 300 Da) to identify those that bind weakly but efficiently to a biological target. These initial "hits" are then optimized by growing, linking, or merging them to create more potent molecules. nih.govresearchgate.netsemanticscholar.org

The scaffold of this compound is highly amenable to FBDD strategies in several conceptual ways:

Fragment Decomposition: The molecule can be deconstructed into its three core fragments: the adamantane cage, the carboxamide linker, and the 2,5-dichlorophenyl ring. Each of these could theoretically be identified in a primary fragment screen against a target like 11β-HSD1. For instance, the adamantane fragment could be found to occupy a deep, lipophilic pocket, while the dichlorophenyl fragment might bind to a shallower, adjacent subsite.

Fragment Linking: Following the identification of individual fragments binding to different sites within the target's active site, a "linking" strategy could be employed. Medicinal chemists would design appropriate linkers—such as the carboxamide group—to connect the fragments, thereby creating a single, high-affinity molecule. The spatial orientation and binding modes of the initial fragments would guide the design of the linker to ensure optimal geometry. nih.gov

Fragment Growing: Alternatively, if a single fragment like adamantane-1-carboxamide is identified as a hit, a "growing" strategy can be applied. researchgate.net Here, chemists would systematically add substituents to the core fragment to explore unoccupied space within the binding pocket and form new, favorable interactions. The 2,5-dichlorophenyl group can be seen as the result of a successful fragment-growing exercise from a simpler phenylamide precursor.

By utilizing the adamantane carboxamide scaffold within an FBDD framework, researchers can systematically explore the chemical space around the target's active site, leading to the rational design of novel and potent inhibitors.

Optimization Strategies for Enhancing Selectivity and Potency of this compound Analogues

Modification of the Aromatic Moiety: The dichlorophenyl ring is a primary site for optimization. Structure-activity relationship (SAR) studies have shown that altering the substituents and their positions on this ring can dramatically impact inhibitory potency. For example, replacing the phenyl ring with other aromatic systems like thiophene (B33073) or pyrrole, or changing the substitution pattern, can lead to more favorable interactions with the enzyme. nih.gov

Amide Linker Substitution: The amide nitrogen atom provides another handle for modification. SAR studies have revealed that N-alkylation, particularly N-methylation, can significantly increase potency compared to the corresponding secondary (NH) amides. For example, one study showed that an N-methylated pyrrolyl derivative was over 15 times more potent than its NH analogue. nih.gov

Adamantane Scaffold Replacement: While the adamantane group provides a robust anchor, it can sometimes contribute to undesirable properties like low solubility or rapid metabolism. Researchers have explored replacing the adamantane scaffold with other structurally novel bridged bicyclic carbocycles or heterocycles. researchgate.netnih.gov Several such replacements have yielded compounds with excellent potency and improved metabolic stability. nih.gov

Enhancing Selectivity: A crucial goal of optimization is to ensure the compound selectively inhibits the desired target over other related enzymes. For 11β-HSD1 inhibitors, selectivity against the isoform 11β-HSD2 is paramount to avoid undesirable side effects. nih.govnih.gov Fine-tuning the steric and electronic properties of the aromatic ring and other parts of the molecule can maximize interactions with 11β-HSD1 while minimizing binding to 11β-HSD2.

The following interactive table summarizes SAR findings for analogues, demonstrating how structural modifications influence inhibitory activity against human 11β-HSD1.

| Compound Analogue Base | Modification | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| Adamantyl Carboxamide | 2-Thiophenyl | > 1000 nM | nih.gov |

| Adamantyl Carboxamide | 3-Thiophenyl | 125 nM | nih.gov |

| Adamantyl Carboxamide | 2-Pyrrolyl (N-Methyl) | 114 nM | nih.gov |

| Adamantyl Carboxamide | 2-Pyrrolyl (NH) | > 1800 nM | nih.gov |

| Adamantyl Carboxamide | 3-Amino-phenyl (NH) | 118 nM | nih.gov |

Conceptual Challenges in Developing this compound into a Preclinical Candidate

The path from a potent lead compound to a preclinical candidate is fraught with challenges that extend beyond simple target affinity. Developing this compound would require overcoming several conceptual hurdles.

Optimizing ADME Properties: A compound's therapeutic success depends on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.govresearchgate.net The highly lipophilic nature of the adamantane moiety, while beneficial for binding, can lead to poor aqueous solubility, high plasma protein binding, and potential sequestration in adipose tissue. mdpi.com Furthermore, the compound's metabolic stability must be carefully assessed. One adamantyl carboxamide analogue was noted for its moderate stability in human liver microsomes, highlighting this as a critical parameter for advancement. nih.gov

Minimizing Off-Target Toxicity: Ensuring the compound is safe is paramount. A lack of selectivity can lead to off-target effects and toxicity. For this class of compounds, inhibition of related enzymes like 11β-HSD2 or various cytochrome P450 (CYP) enzymes is a primary concern that must be systematically evaluated and engineered out of the molecule. nih.govnih.gov

Chemical Synthesis and Scalability: While the synthesis of individual analogues may be straightforward in a laboratory setting, developing a robust, cost-effective, and scalable manufacturing process is a significant challenge. The synthesis must be efficient to produce the large quantities of the active pharmaceutical ingredient required for extensive preclinical and clinical testing. nih.gov

Intellectual Property Landscape: The field of adamantane-based inhibitors is well-explored. A major conceptual challenge involves navigating the existing patent landscape to identify and develop a novel compound with a distinct chemical structure and properties that can be protected as new intellectual property.

Rational Design of this compound-Based Probes for Biological Research

Beyond therapeutic potential, highly potent and selective molecules derived from this compound can be invaluable as chemical probes for biological research. nih.govscispace.com Such probes are essential tools for elucidating the physiological and pathological roles of their target proteins. plos.org

The rational design of a chemical probe based on this scaffold would involve several considerations:

Potency and Selectivity: The probe must be highly potent and selective for its intended target (e.g., 11β-HSD1) to ensure that any observed biological effects are due to the modulation of that specific target and not off-target activities.

Attachment of Reporter Tags: To be useful for various biological assays, the probe often needs to be modified with a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a radioactive isotope. The design must incorporate a linker or attachment point for this tag at a position that does not interfere with the compound's binding to its target. The dichlorophenyl ring could potentially be modified at a position not critical for binding to attach such a linker.

Cellular Permeability: For use in cell-based assays, the probe must be able to cross the cell membrane to reach its intracellular target. The inherent lipophilicity of the adamantane scaffold is generally advantageous for this purpose.

By developing such probes, researchers can investigate the function of targets like 11β-HSD1 in different cell types and disease models, validate their roles in metabolic pathways, and identify new biological functions, thereby advancing our understanding of human health and disease. plos.org

Future Directions and Research Challenges for N 2,5 Dichlorophenyl Adamantane 1 Carboxamide

Unexplored Biological Targets for N-(2,5-dichlorophenyl)adamantane-1-carboxamide

The adamantane (B196018) scaffold is a well-established pharmacophore found in drugs targeting a diverse range of protein classes, including ion channels, enzymes, and G-protein coupled receptors (GPCRs). nih.govnih.gov The future exploration of this compound should therefore involve systematic screening against target families known to interact with adamantane-containing molecules. The lipophilic nature of the adamantane cage and the specific electronic properties of the dichlorophenyl group suggest several plausible, yet unexplored, biological targets. publish.csiro.aumdpi.com

Key challenges in this area include the vastness of the target landscape and the need for high-throughput screening methods to efficiently assess activity across diverse protein families. Prioritizing target classes based on structural analogy to known adamantane ligands will be a crucial first step.

| Potential Unexplored Target Class | Rationale for Investigation | Examples of Specific Targets |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | The bulky adamantane group can interact with hydrophobic pockets in transmembrane domains. Adamantane derivatives are known modulators of receptors like the σ1 receptor. publish.csiro.au | Orphan GPCRs, Chemokine receptors, Cannabinoid receptors |

| Nuclear Receptors | The lipophilic nature of the compound facilitates cell membrane passage and potential interaction with intracellular ligand-binding domains. | Retinoid X receptors (RXRs), Peroxisome proliferator-activated receptors (PPARs) |

| Enzymes | Adamantyl carboxamides have shown inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Similar enzymes with hydrophobic active sites are plausible targets. | Cytochrome P450 family enzymes, Soluble epoxide hydrolase (sEH), other dehydrogenases and reductases |

| Ion Channels | The adamantane amine, amantadine, famously targets the M2 proton channel of the influenza virus. The rigid structure of this compound could enable it to act as a channel blocker. nih.gov | Voltage-gated sodium channels, Potassium channels (e.g., KATP), NMDA receptors |

Application of Advanced Omics Technologies in this compound Research

To move beyond single-target identification and understand the broader biological impact of this compound, the application of advanced "omics" technologies is essential. These approaches provide a systems-level view of the cellular response to the compound, offering invaluable clues for mechanism of action, target identification, and biomarker discovery. scitechnol.comnih.govumn.edu

The primary challenge lies in the analysis and integration of large, complex datasets generated by these technologies to extract meaningful biological insights.

| Omics Technology | Potential Application in Research | Expected Outcomes and Insights |

|---|---|---|

| Proteomics | Quantitative analysis of protein expression changes in cells or tissues upon treatment. Chemoproteomics can identify direct binding partners. scitechnol.comdalriadatx.com | Identification of primary targets, off-targets, and downstream signaling pathways affected by the compound. |

| Transcriptomics | Analysis of genome-wide changes in mRNA levels following compound exposure using techniques like RNA-Seq. | Reveals the genetic pathways and cellular processes modulated by the compound, providing mechanistic hypotheses. |

| Metabolomics | Comprehensive profiling of endogenous small-molecule metabolites to assess the impact on cellular metabolism. nih.govresearchgate.netresearchgate.net | Pinpoints metabolic pathways and enzymes that are functionally altered, which can help validate target engagement and understand physiological effects. |

Development of Novel Assays for Mechanistic Understanding of this compound

A deep mechanistic understanding requires the development of robust and specific assays tailored to the biological targets identified through screening and omics approaches. Future research must focus on creating a suite of biochemical and cell-based assays to quantify the compound's activity and elucidate its mode of action. bellbrooklabs.com

The main challenge will be to develop assays for potentially novel or poorly characterized targets. For well-established target classes, the focus will be on adapting existing platforms to achieve high throughput and physiological relevance. youtube.com

| Potential Target Class | Novel Assay Development Focus | Mechanistic Questions Addressed |

|---|---|---|

| Enzymes | Development of high-throughput biochemical assays (e.g., fluorescence-based) and biophysical binding assays (e.g., Surface Plasmon Resonance). nih.govfrontiersin.org | Determination of inhibitory constants (IC50, Ki), mechanism of inhibition (competitive, non-competitive), and binding kinetics. |

| GPCRs | Implementation of cell-based functional assays measuring second messenger levels (cAMP, Ca2+), β-arrestin recruitment, or reporter gene activation. nih.govbiocompare.comreactionbiology.com | Characterization as an agonist, antagonist, or allosteric modulator; assessment of signaling bias. mdpi.compromega.com.br |

| Ion Channels | Utilization of automated patch-clamp electrophysiology to measure effects on ion flow through specific channels in real-time. | Quantification of channel blocking or modulating activity; determination of voltage- and use-dependency. |

Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) offer transformative potential for accelerating the research and development of this compound and its analogues. frontiersin.org These computational tools can be leveraged for designing new molecules, predicting their properties, and identifying potential safety liabilities.

A significant challenge is the requirement for large, high-quality datasets to train accurate predictive models. Initially, data from public databases and newly generated experimental results will need to be curated to build models specific to this chemical scaffold.

De Novo Molecular Design : Generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be trained on libraries of known active molecules to design novel this compound analogues. nih.govcmu.eduarxiv.org These models can explore the vast chemical space to generate structures with optimized properties, such as enhanced potency or improved metabolic stability. nih.gov

Property Prediction : ML models can be developed to predict the biological activity of newly designed analogues against specific targets, thereby prioritizing synthetic efforts. Furthermore, models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential off-target interactions, helping to de-risk candidates early in the discovery process. nih.govnih.gov

Methodological Innovations in Synthetic Routes for Complex this compound Analogues

To fully explore the structure-activity relationships (SAR) of this compound, the development of innovative and efficient synthetic methodologies is crucial. Future synthetic work should focus on strategies that allow for the rapid and diverse functionalization of both the adamantane core and the aromatic ring.

The primary challenge is the chemical inertness of the adamantane C-H bonds, which often requires harsh conditions for functionalization. rsc.org Developing milder and more selective methods is a key goal.

Adamantane Core Functionalization : Advanced methods such as late-stage C-H functionalization and radical-mediated reactions can be employed to introduce chemical diversity directly onto the adamantane cage. rsc.orgchemrxiv.org This would allow for the synthesis of analogues with substituents at the secondary (bridge) and tertiary (bridgehead) positions, enabling a more granular exploration of the SAR. researchgate.net

Aromatic Ring Diversification : The dichlorophenyl moiety can be systematically modified using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). This would allow for the introduction of a wide array of substituents to probe electronic and steric effects on target binding. researchgate.netmdpi.com Building blocks other than 2,5-dichloroaniline (B50420) could also be used to create a library of diverse N-aryl analogues. researchgate.net

| Molecular Scaffold Component | Innovative Synthetic Approach | Goal of Diversification |

|---|---|---|

| Adamantane Cage | Photocatalytic C-H activation, radical-mediated additions | Introduce polar or charged groups to modulate solubility and explore new binding interactions. |

| Dichlorophenyl Ring | Palladium- or copper-catalyzed cross-coupling reactions | Systematically vary substituents to optimize potency, selectivity, and pharmacokinetic properties. |

| Amide Linker | Synthesis of bioisosteric replacements (e.g., sulfonamide, reverse amide) | Improve metabolic stability and alter hydrogen bonding patterns. |

Addressing Potential Off-Target Interactions of this compound (Mechanistic perspective)

A critical challenge in the development of any therapeutic candidate is ensuring its safety by understanding and minimizing off-target interactions. From a mechanistic perspective, the lipophilic adamantane group, while often beneficial for target binding, can also lead to non-specific interactions with other proteins possessing hydrophobic pockets.

Future research must proactively address this challenge using a combination of computational and experimental approaches to build a comprehensive off-target profile.

Computational Off-Target Prediction : In silico methods, particularly ML-based approaches, can predict potential off-target interactions by comparing the structure of this compound against databases of known ligands for a wide range of proteins. nih.govresearchgate.netnih.gov These predictions can guide subsequent experimental validation.

Experimental Off-Target Profiling :

Panel Screening : The compound should be tested against large, commercially available panels of receptors, enzymes, and ion channels to empirically identify unintended interactions.

Chemoproteomics : Unbiased, mass spectrometry-based proteomics methods can be used to identify the full spectrum of protein binding partners directly in a cellular environment, providing a powerful and unbiased view of its interactome. dalriadatx.com

Understanding the structural basis for any identified off-target binding will be key to rationally designing future analogues with improved selectivity.

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dichlorophenyl)adamantane-1-carboxamide?

The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with 2,5-dichloroaniline using carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Key steps include activating the carboxylic acid group and ensuring stoichiometric control to minimize side products. Recrystallization from ethanol or methanol is often used for purification .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanolic solutions, and data collection is performed using diffractometers (e.g., CAD-4). Structural refinement employs programs like SHELXL, which handle space group determination, hydrogen bonding analysis, and torsional angle calculations. For example, intramolecular N–H···Cl interactions and dihedral angles between aromatic rings are critical parameters .

Q. What spectroscopic techniques are used for characterization?

- NMR : and NMR identify adamantane backbone protons (δ ~1.6–2.2 ppm) and dichlorophenyl aromatic protons (δ ~7.0–7.5 ppm).

- IR : Carboxamide C=O stretches appear near 1650–1680 cm.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 352.1). Purity is validated via HPLC with UV detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data during characterization?

Contradictions may arise from polymorphic forms or solvent inclusion in crystals. Validate via:

- Variable-temperature XRD to assess thermal stability of crystal packing.

- DFT calculations (e.g., Gaussian software) to compare experimental and theoretical NMR/IR spectra.

- TGA-DSC to detect hydrate/solvate formation impacting melting points .

Q. What strategies optimize biological activity testing for this compound?

- Target Selection : Prioritize targets where adamantane derivatives show precedent (e.g., viral M2 proton channels, NMDA receptors).

- Assay Design : Use fluorescence-based assays (e.g., calcium flux for receptor activity) or enzyme inhibition studies (IC determination).

- SAR Analysis : Modify substituents on the dichlorophenyl ring or adamantane core to correlate structural changes with activity .

Q. How do solvent and reaction conditions influence synthetic yield and purity?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require rigorous drying to prevent hydrolysis.

- Catalyst Screening : Test additives like DMAP or HOBt to suppress racemization.

- Workflow Optimization : Use continuous flow reactors for scalable synthesis, reducing side-product formation .

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., viral proteases).

- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over time.

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends .

Methodological Challenges

Q. How to address low solubility in pharmacological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Nanoparticle Encapsulation : Lipid-based carriers improve aqueous dispersion .

Q. What experimental controls are critical in stability studies?

- Forced Degradation : Expose to UV light, heat (40–60°C), and acidic/basic conditions to identify degradation products via LC-MS.

- Accelerated Stability Testing : Monitor changes in crystallinity (PXRD) and purity (HPLC) over 1–3 months under controlled humidity .

Data Interpretation

Q. How to analyze conflicting bioactivity data across studies?

Discrepancies may stem from assay variability (e.g., cell line differences) or impurities. Mitigate by:

- Replicating Studies : Use standardized protocols (e.g., NIH/WHO guidelines).

- Meta-Analysis : Pool data from multiple sources, applying statistical weighting for sample size and methodology rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |